2-chloro-3-methoxy-4-methylaniline
Description
2-Chloro-3-methoxy-4-methylaniline is a substituted aniline derivative with a molecular formula of C₈H₁₀ClNO (molecular weight: 171.62 g/mol). This compound features a benzene ring substituted with chlorine (Cl) at position 2, methoxy (OCH₃) at position 3, and methyl (CH₃) at position 4. These substituents confer distinct electronic and steric properties, influencing its reactivity, solubility, and applications in pharmaceuticals, agrochemicals, or dye synthesis.
Properties
CAS No. |
39053-32-2 |
|---|---|
Molecular Formula |
C8H10ClNO |
Molecular Weight |
171.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-methoxy-4-methylaniline typically involves the chlorination of 3-methoxy-4-methylaniline. This process can be carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-methoxy-4-methylaniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted anilines.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-chloro-3-methoxy-4-methylaniline involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity against cancer cells may be attributed to its ability to inhibit certain kinases or enzymes involved in cell growth and proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural similarities with 2-chloro-3-methoxy-4-methylaniline, differing in substituent positions or functional groups. Key comparisons are summarized in Table 1.
Table 1: Structural and Physical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Melting Point (°C) | Key Features |
|---|---|---|---|---|---|
| This compound | C₈H₁₀ClNO | 171.62 | Not explicitly provided | - | Cl (pos. 2), OCH₃ (pos. 3), CH₃ (pos. 4) |
| 4-Chloro-2-methoxy-5-methylaniline | C₈H₁₀ClNO | 171.62 | 6376-14-3 | 97–103 | Cl (pos. 4), OCH₃ (pos. 2), CH₃ (pos. 5) |
| 4-Chloro-3-methoxyaniline | C₇H₈ClNO | 157.60 | 13726-14-2 | - | Cl (pos. 4), OCH₃ (pos. 3); lacks methyl group |
| 4-Chloro-3-methylaniline | C₇H₈ClN | 141.60 | 7149-75-9 | - | Cl (pos. 4), CH₃ (pos. 3); lacks methoxy |
| 4-Methoxy-2-methylaniline | C₈H₁₁NO | 137.18 | Not provided | - | OCH₃ (pos. 4), CH₃ (pos. 2); lacks chlorine |
Structural and Electronic Effects
- Substituent Position: The position of substituents significantly impacts electronic effects. For example: In this compound, the chlorine at position 2 exerts a strong electron-withdrawing inductive effect, while the methoxy group at position 3 donates electrons via resonance. This combination creates a polarized ring system, enhancing reactivity in electrophilic substitution reactions compared to isomers like 4-chloro-2-methoxy-5-methylaniline .
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